1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
CAS No.: 957311-94-3
Cat. No.: VC21368474
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957311-94-3 |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 |
| Standard InChI Key | PQIKGKCABNVHHS-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structure
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a well-defined chemical entity registered with the Chemical Abstracts Service (CAS) under the number 957311-94-3. This compound belongs to the important class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular structure of this compound features several key components:
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A 3-methylpyrazole core structure
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A 2,5-dimethoxyphenyl group
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A sulfonyl linkage connecting these two moieties
The molecular formula is C12H14N2O4S with a calculated molecular weight of 282.32 g/mol. The structural complexity of this molecule arises from the combination of these functional groups, with the sulfonyl group (-SO2-) serving as a linker between the aromatic systems.
Structural Identifiers and Representations
To facilitate accurate identification and database searches, several standardized structural identifiers exist for this compound:
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IUPAC Name: 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
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Standard InChI: InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
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Standard InChIKey: PQIKGKCABNVHHS-UHFFFAOYSA-N
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Canonical SMILES: CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Structural Features and Their Significance
The structure of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole contains several notable features that likely influence its chemical reactivity and potential biological activity.
Pyrazole Core
The 3-methylpyrazole component of the molecule is significant because pyrazole derivatives are known for their diverse biological activities. Pyrazoles represent an important class of heterocyclic compounds that have been extensively studied for their medicinal properties . The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, potentially interacting with biological targets such as enzymes or receptors .
Dimethoxyphenyl Group
The 2,5-dimethoxyphenyl substituent adds additional functionality to the molecule. Methoxy groups can influence:
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Lipophilicity, affecting how the compound penetrates cell membranes
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Electronic properties of the aromatic ring
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Potential for hydrogen bonding interactions with biological targets
Similar dimethoxy-substituted compounds have shown promising biological activities in various studies . For example, Bandgar et al. synthesized 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol derivatives that demonstrated inhibitory activity against inflammatory cytokines like IL-6 and TNF-α .
Sulfonyl Linkage
The sulfonyl group (-SO2-) connecting the pyrazole and dimethoxyphenyl moieties is noteworthy for several reasons:
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It is highly polar, potentially enhancing water solubility
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It can act as a hydrogen bond acceptor
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It alters the electronic properties of both adjoining aromatic systems
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It may influence the compound's metabolic stability
Data Compilation
The available data for 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 957311-94-3 |
| Product Name | 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole |
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 |
| Standard InChIKey | PQIKGKCABNVHHS-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
| Solubility | 10 μg/mL |
| PubChem Compound | 1085562 |
| Last Modified | Jul 18 2023 |
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of pyrazole derivatives can provide insights into the potential biological activities of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole.
Role of the Pyrazole Ring
The pyrazole ring is central to the biological activity of this class of compounds:
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The nitrogen atoms can form hydrogen bonds with biological targets
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The degree of substitution on the pyrazole ring influences activity profiles
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The 3-methyl substitution in our compound of interest may enhance lipophilicity and affect binding to biological targets
Influence of the Dimethoxyphenyl Group
The dimethoxyphenyl substituent likely contributes significantly to the compound's biological properties:
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Methoxy groups can enhance membrane permeability
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The 2,5-positioning of the methoxy groups creates a specific electronic distribution that may favor interactions with certain biological targets
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Similar dimethoxy-substituted compounds have shown enhanced biological activities in various studies
Impact of the Sulfonyl Linkage
The sulfonyl group connecting the two aromatic systems:
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Increases polarity and potentially water solubility
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May enhance metabolic stability
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Creates a rigid connection between the aromatic systems, potentially optimizing the binding geometry with biological targets
Future Research Directions
Several avenues for future research on 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole can be identified:
Biological Activity Screening
Comprehensive screening against various biological targets would be valuable:
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Anti-inflammatory assays (cytokine inhibition, enzyme inhibition)
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Antimicrobial testing against a range of pathogens
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Cancer cell line proliferation assays
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Neurological activity evaluations (enzyme inhibition, receptor binding)
Structural Modifications
Exploring structural modifications could yield compounds with enhanced properties:
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Varying the position of methoxy groups on the phenyl ring
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Replacing methoxy groups with other substituents
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Modifying the pyrazole ring (different alkyl substitutions)
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Exploring bioisosteric replacements for the sulfonyl linkage
Detailed Structure-Activity Relationship Studies
Systematic SAR studies would provide insights into which structural features are critical for specific biological activities, guiding the design of optimized derivatives.
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